molecular formula C18H16BrNO3 B3015032 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone CAS No. 1328358-62-8

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone

Cat. No. B3015032
CAS RN: 1328358-62-8
M. Wt: 374.234
InChI Key: BXUHYNOFGHPVGA-UHFFFAOYSA-N
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Description

“(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone” is a chemical compound with the molecular formula C15H17NO3 . It is also known by other names such as 2-Propen-1-one, 3- (1,3-benzodioxol-5-yl)-1- (1-piperidinyl)-, (2E)-; Piperidine, 1- [ (2E)-3- (1,3-benzodioxol-5-yl)-1-oxo-2-propenyl]-; Piperidine, 1- [3- (1,3-benzodioxol-5-yl)-1-oxo-2-propenyl]-, (E)-; (E)-3- (3,4-Methylenedioxyphenyl)-2-propenoylpiperidide .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with 5-bromo-benzo dioxole and involves various reagents and conditions including PdCl2, xantphos, Cs2CO3, 1,4-dioxane, ethyl bromoacetate, NaH, DMF, fused heteroaryl halides, 2 N NaOH (aq), 7 N KOH (aq), EtOH/THF/CH2Cl2, CuI, K3PO4, N, N ′-dimethylethylenediamine, toluene, NBS, DMF, BrCH2CN, t BuOK, DMF, 2 N NaOH (aq), 35% H2O2 (aq), TMSN3, Bu2SnO .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file . The structure consists of a benzo[d][1,3]dioxol-5-yl group, a pyrrolidin-1-yl group, and a 2-bromophenyl group connected by a methanone group .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 259.3004 . Other physical and chemical properties are not explicitly mentioned in the available resources.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : A study involving compounds similar to the one , focusing on the synthesis, crystal structure, and DFT (Density Functional Theory) analysis, is detailed by Huang et al. (2021). They synthesized boric acid ester intermediates with benzene rings and confirmed their structures using techniques like FTIR, NMR, and mass spectrometry. The molecular structures were also calculated using DFT and compared with X-ray diffraction values, revealing consistency between the two【Huang et al., 2021】.

Biological and Pharmacological Properties

  • Antioxidant Properties : Çetinkaya et al. (2012) synthesized derivatives of methanone, including bromination and demethylation reactions. They investigated the in vitro antioxidant activities of these new compounds, demonstrating effective antioxidant power. This implies the potential of similar compounds for antioxidant applications【Çetinkaya et al., 2012】.

Chemical and Molecular Properties

  • Molecular Electrostatic Potential and Frontier Molecular Orbitals : The molecular electrostatic potential and frontier molecular orbitals of compounds similar to the one were investigated by Huang et al. (2021) through DFT. This study helps in understanding the physicochemical properties of such compounds, which is crucial in various scientific research applications【Huang et al., 2021】.

Application in Drug Discovery

  • Potential in Anticonvulsant Agents : Malik and Khan (2014) synthesized a series of methanone derivatives and evaluated their anticonvulsant activities. The study found one compound to be significantly potent, suggesting the potential of similar compounds in drug discovery for neurological conditions【Malik & Khan, 2014】.

Crystallographic and Conformational Analyses

  • Crystallographic Studies : The crystallographic and conformational analyses of compounds structurally similar to the one were performed by Huang et al. (2021), providing insights into their molecular conformations and stability, which are important in various scientific fields including material science and molecular engineering【Huang et al., 2021】.

properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(2-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c19-15-4-2-1-3-14(15)18(21)20-8-7-13(10-20)12-5-6-16-17(9-12)23-11-22-16/h1-6,9,13H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUHYNOFGHPVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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